1-(4-Acetamidophenyl)-3-allylthiourea

Description

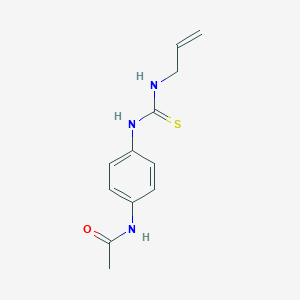

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[4-(prop-2-enylcarbamothioylamino)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c1-3-8-13-12(17)15-11-6-4-10(5-7-11)14-9(2)16/h3-7H,1,8H2,2H3,(H,14,16)(H2,13,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSGBGOOSYXKPLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=S)NCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 1 4 Acetamidophenyl 3 Allylthiourea and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Thiourea (B124793) Structure Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous confirmation of the molecular structure of 1-(4-acetamidophenyl)-3-allylthiourea by providing detailed information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the acetamido, phenyl, and allyl groups. The chemical shifts are influenced by the electronic environment of the neighboring atoms.

The protons of the acetamido group include a sharp singlet for the methyl (CH₃) protons, typically appearing in the upfield region around δ 2.1 ppm rsc.orgblogspot.com. The amide (NH) proton is expected to show a broad singlet at a more downfield chemical shift.

The aromatic protons of the para-substituted phenyl ring will appear as two distinct doublets, characteristic of an AA'BB' spin system. The protons ortho to the acetamido group are expected to resonate at a different frequency than those ortho to the thiourea group due to their different electronic environments actachemscand.org.

The allyl group protons will display a more complex pattern. The methylene (CH₂) protons adjacent to the nitrogen will likely appear as a doublet of doublets. The vinyl protons (=CH and =CH₂) will be observed in the characteristic olefinic region of the spectrum, typically between δ 5.0 and 6.0 ppm, with complex splitting patterns due to geminal and vicinal coupling chemicalbook.com. The NH protons of the thiourea moiety are expected to be observed as broad singlets.

Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Acetamido CH₃ | ~2.1 | Singlet |

| Aromatic CH (ortho to NHCOCH₃) | ~7.5 | Doublet |

| Aromatic CH (ortho to NHCSNH) | ~7.3 | Doublet |

| Allyl -CH₂- | ~4.0 | Multiplet |

| Allyl =CH₂ | ~5.1-5.3 | Multiplet |

| Allyl =CH | ~5.8 | Multiplet |

| Amide NH | Variable, broad | Singlet |

| Thiourea NH | Variable, broad | Singlet |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule.

The acetamido group will show two signals: one for the methyl carbon at approximately δ 24 ppm and one for the carbonyl carbon around δ 169 ppm blogspot.comuni-tuebingen.de.

The aromatic carbons will exhibit four distinct signals. The ipso-carbons (to which the acetamido and thiourea groups are attached) will have chemical shifts determined by the substituent effects. The other aromatic carbons will appear in the typical range of δ 115-140 ppm blogspot.comchemicalbook.com.

The allyl group carbons will include a signal for the methylene carbon and two signals for the vinyl carbons in the olefinic region.

The thiourea carbonyl (C=S) carbon is a key indicator and is expected to resonate significantly downfield, typically in the range of δ 180-185 ppm.

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Acetamido CH₃ | ~24 |

| Aromatic CH | ~120-130 |

| Aromatic C (ipso) | ~135-140 |

| Allyl -CH₂- | ~45 |

| Allyl =CH₂ | ~117 |

| Allyl =CH | ~134 |

| Acetamido C=O | ~169 |

| Thiourea C=S | ~180-185 |

Note: These are approximate chemical shifts and can be influenced by the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the principal functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

Key expected absorption bands include:

N-H stretching: The amide and thiourea N-H groups will show stretching vibrations in the region of 3100-3400 cm⁻¹. The presence of multiple bands in this region can be attributed to the different N-H environments.

C-H stretching: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and allyl groups will appear just below 3000 cm⁻¹.

C=O stretching: A strong absorption band characteristic of the amide I band (primarily C=O stretching) is expected around 1650-1680 cm⁻¹.

C=C stretching: The aromatic ring will show characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region. The allyl C=C stretch is expected around 1640 cm⁻¹.

N-H bending: The amide II band (N-H bending) typically appears around 1550 cm⁻¹.

C-N stretching: The C-N stretching vibrations of the amide and thiourea groups will be present in the fingerprint region.

C=S stretching: The thiocarbonyl group (C=S) stretching vibration is a key feature and is expected to show a medium to strong band in the region of 1050-1250 cm⁻¹ and another band around 700-800 cm⁻¹ iosrjournals.orgchemicalbook.comnist.gov.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H (Amide & Thiourea) | 3100-3400 | Medium-Strong |

| C-H (Aromatic) | 3000-3100 | Medium |

| C-H (Aliphatic) | 2850-3000 | Medium |

| C=O (Amide I) | 1650-1680 | Strong |

| C=C (Aromatic) | 1450-1600 | Medium |

| C=C (Allyl) | ~1640 | Medium |

| N-H (Amide II) | ~1550 | Medium |

| C=S (Thioamide) | 1050-1250 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The molecular formula of the compound is C₁₂H₁₅N₃OS, which corresponds to a molecular weight of approximately 249.33 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 249. The fragmentation pattern can provide valuable structural information. Key fragmentation pathways may include:

Cleavage of the N-acetyl group, leading to characteristic fragment ions nih.govaip.orguu.nlthieme-connect.dechemguide.co.uk.

Fragmentation of the allyl group.

Cleavage of the thiourea linkage.

Other Chromatographic and Spectroscopic Techniques for Purity Assessment

The purity of a synthesized compound like this compound is critical for its characterization and any subsequent applications. Several techniques are employed for this purpose.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to assess the purity of a sample and to monitor the progress of a reaction miamioh.edustudy.comoregonstate.edulibretexts.orgsabanciuniv.edu. A pure compound should ideally show a single spot on the TLC plate when developed with an appropriate solvent system study.comoregonstate.edu. The retention factor (Rf) value is characteristic of the compound under specific conditions.

High-Performance Liquid Chromatography (HPLC) is a more powerful and quantitative technique for purity assessment. For thiourea derivatives, reversed-phase HPLC (RP-HPLC) is often employed sielc.comchromforum.orgsielc.comnih.gov. A pure sample will exhibit a single, sharp peak in the chromatogram. The retention time is a characteristic property of the compound under the given chromatographic conditions. By integrating the peak area, the purity of the compound can be quantified. Different detectors, such as UV-Vis, can be used depending on the chromophoric nature of the compound and any impurities.

Computational Chemistry and in Silico Investigations of 1 4 Acetamidophenyl 3 Allylthiourea

Molecular Docking Studies and Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is instrumental in understanding the binding mechanism of potential drug candidates like 1-(4-Acetamidophenyl)-3-allylthiourea.

Molecular docking simulations are employed to predict the binding affinity and interaction modes of this compound with various biological targets. The binding affinity is often expressed as a docking score, which estimates the free energy of binding; a lower score typically indicates a more stable and favorable interaction. For instance, docking studies on structurally related thiourea (B124793) derivatives against targets like the human adenosine (B11128) A2A receptor have been performed to understand their interaction patterns. bioinformation.net The Lamarckian genetic algorithm is a commonly used methodology for such docking simulations. bioinformation.net

The interaction mode describes how the ligand, in this case, this compound, fits into the binding pocket of a receptor. These studies reveal the specific orientation and conformation of the compound within the active site. For example, docking of various thiourea derivatives has shown that these compounds can occupy the inhibitor binding cavity in a manner similar to known ligands. bioinformation.net The validation of a docking protocol is crucial and often involves re-docking a known co-crystallized ligand into its protein structure to ensure the method can accurately reproduce the experimental binding mode, with a root mean square deviation (RMSD) of less than 2.0 Å being a common criterion for reliability. sphinxsai.com

| Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|

| Human Adenosine A2A Receptor (AA2AR) | -8.5 | bioinformation.net |

| Tyrosine Kinase | -9.6 | nih.gov |

| HIV-1 Reverse Transcriptase | -13.44 | sphinxsai.com |

A critical aspect of molecular docking is the identification of key amino acid residues within the receptor's binding site that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are fundamental to the stability of the ligand-receptor complex. For thiourea derivatives, interactions with specific residues are crucial for their inhibitory activity. For example, studies on related compounds have highlighted the importance of hydrogen bond interactions with residues such as Ala1118 and Met1121 in the active site of S. aureus DNA gyrase. rsc.org

In the context of other receptors, such as those for neurodegenerative diseases, acetamide-containing compounds have been shown to interact with key residues in enzymes like acetylcholinesterase (AChE). nih.gov The analysis of these interactions provides a structural basis for the compound's activity and can guide the design of more potent and selective derivatives. For instance, the presence of specific functional groups on the phenyl ring of thiourea derivatives has been shown to influence interactions with residues in the binding pocket of the human adenosine A2A receptor. bioinformation.net

| Target Protein | Interacting Amino Acid Residues | Type of Interaction | Reference |

|---|---|---|---|

| S. aureus DNA gyrase | Ala1118, Met1121 | Hydrogen Bond | rsc.org |

| Acetylcholinesterase (AChE) | Trp84, Phe330, Trp279, Gly118, Gly119, Ala201 | Multiple Interactions | nih.gov |

| Melanocortin-4 receptor (MC4R) | Y148, H214 | Hydrogen Bond | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, offering insights into its conformational changes and binding stability over time. These simulations model the movement of atoms and molecules, allowing for a more realistic assessment of the interactions predicted by molecular docking. MD simulations have been used to study the stability of complexes formed between thiourea derivatives and their target enzymes, revealing active interactions with key residues. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. This method is invaluable for predicting the activity of new, untested compounds and for understanding the structural features that are important for a desired biological effect.

QSAR models are built using molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. protoqsar.com These descriptors can be categorized into various types, including constitutional, topological, geometrical, and electronic descriptors. Examples of molecular descriptors include molecular weight, logP (a measure of lipophilicity), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). protoqsar.com

Once the descriptors are calculated for a set of compounds with known biological activities, statistical models are used to establish a mathematical relationship between the descriptors and the activity. Common statistical methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN). researchgate.net A robust QSAR model should not only have good statistical significance but also high predictive ability, which is often assessed through cross-validation and external validation. nih.govresearchgate.net

The ultimate goal of a QSAR study is to develop a model that can accurately predict a specific biological endpoint, such as the inhibitory concentration (IC50) or the percentage of inhibition against a particular target. For instance, QSAR studies on thiourea and urea (B33335) derivatives have shown a good correlation between docking scores and antiparkinsonian activity. bioinformation.net In some cases, a correlation coefficient (r²) of 0.483 has been observed, which can be improved by removing outliers from the dataset. bioinformation.net

Successful QSAR models have been developed for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties of various chemical series. nih.govmdpi.com These models can reveal which molecular properties, such as absolute electronegativity and water solubility, significantly influence the inhibitory activity, achieving predictive accuracies (R²) as high as 0.849 in some studies. nih.gov The insights gained from these correlations are instrumental in the rational design of new and more potent analogues of this compound.

In Silico Predictions of Biological Activities for Thiourea Derivatives

The use of computational tools to forecast the biological effects of chemical compounds has become a cornerstone of modern drug discovery and development. These in silico methods offer a rapid and cost-effective means to screen virtual libraries of molecules for potential therapeutic activities, prioritize candidates for synthesis and in vitro testing, and gain insights into their mechanisms of action. For thiourea derivatives, a class of compounds known for a wide array of biological activities, these computational approaches are invaluable. farmaciajournal.com While specific in silico prediction data for this compound is not extensively available in public literature, the general methodologies and findings for related thiourea compounds provide a strong framework for understanding its potential biological profile.

Quantitative Structure-Activity Relationship (QSAR) studies are a prominent in silico technique used to correlate the chemical structure of compounds with their biological activity. farmaciajournal.com For thiourea derivatives, QSAR models have been developed to predict activities ranging from anti-HCV to antioxidant effects. nih.govnih.gov These models often reveal that properties like hydrophobicity, conformational flexibility, and the steric effects of substituents are critical determinants of a compound's biological action. nih.gov For instance, a QSAR study on a series of thiourea derivatives as anti-hepatitis C virus agents indicated that the hydrophobic character of the molecules played a significant role in their activity. nih.gov

Molecular docking is another powerful computational method that predicts the preferred orientation of a ligand when bound to a target receptor. researchgate.net This technique is widely applied to thiourea derivatives to elucidate their binding modes to various enzymes and proteins, thereby predicting their inhibitory potential. Docking studies have been used to explore the anti-inflammatory potential of thiourea derivatives by modeling their interactions with enzymes like cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). researchgate.net The results of such studies can guide the design of more potent and selective inhibitors. For example, the introduction of specific functional groups, such as a carboxyl group, has been shown to enhance binding affinity through additional hydrogen bond formation. researchgate.net

Furthermore, in silico tools are employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of thiourea derivatives. nih.gov These predictions are crucial for assessing the drug-likeness of a compound and its potential for bioavailability. Web-based platforms like SwissADME are commonly used to calculate physicochemical properties and pharmacokinetic parameters. nih.gov

The table below summarizes representative findings from in silico studies on various thiourea derivatives, illustrating the types of biological activities that can be predicted and the computational methods employed. It is important to note that these are examples from the broader class of thiourea derivatives and not specific to this compound.

| Thiourea Derivative Class | Predicted Biological Activity | Computational Method | Key Findings | Reference |

| Chiral Thiourea Derivatives | Enzyme Inhibition (e.g., Acetylcholinesterase) | Molecular Docking, SwissADME | Identification of derivatives with significant binding affinities to therapeutic targets for Alzheimer's disease. | nih.gov |

| Lenalidomide-based Thioureas | Anticancer, HDAC1 Inhibition | Molecular Docking, Molecular Dynamics | Revealed stable interactions with key residues in the HDAC1 active site, suggesting a mechanism for anticancer activity. | nih.gov |

| General Thiourea Derivatives | Anti-inflammatory | Molecular Docking | Predicted binding modes to COX-1, COX-2, and 5-LOX, with certain structural features enhancing binding potential. | researchgate.net |

| Alkyl Chain-Linked Thioureas | Urease Inhibition | Molecular Docking, Dynamic Simulations | Identified potent urease inhibitors and their binding interactions within the enzyme's active site. | scispace.com |

| Phenylthiourea Derivatives | Anti-inflammatory | Molecular Docking, MD Simulations | Showed significant binding affinity to secretory Phospholipase A2, a key inflammatory receptor. | biotech-asia.org |

The following table presents data from a QSAR study on a series of thiourea derivatives, highlighting the correlation between their chemical properties and biological activity. This illustrates how computational models can quantify structure-activity relationships.

| QSAR Model Parameter | Description | Impact on Activity | Reference |

| r (Correlation Coefficient) | Measures the strength of the linear relationship between predicted and observed activity. | A value of 0.926 indicates a strong correlation for the training set. | nih.gov |

| r²cv (Cross-validated r²) | A measure of the predictive power of the QSAR model. | A value of 0.83 suggests good predictive ability. | nih.gov |

| Hydrophobic Property | The tendency of the molecule to repel water. | Significantly correlated with anti-HCV activity, suggesting hydrophobic interactions with the receptor. | nih.gov |

| Indicator Variables (I1, I2, I3) | Represent the presence or absence of specific structural features. | Indicated that certain alkyl, aromatic, and heterocyclic groups had a negative effect on activity. | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis of 1 4 Acetamidophenyl 3 Allylthiourea Analogues

Impact of Substituent Variation on Biological Potency and Selectivity

The potency and selectivity of thiourea (B124793) derivatives are highly sensitive to the nature of the substituents on the molecule. Both aromatic and aliphatic groups, as well as their specific properties, play a crucial role in the interaction with biological targets.

Effects of Aromatic and Aliphatic Substituents on Activity

The substitution pattern on the phenyl ring and the nature of the group attached to the second nitrogen of the thiourea moiety are pivotal for biological activity. For instance, in a series of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives, the presence and position of substituents on the aryl ring significantly impacted their antiproliferative activity. biorxiv.org Specifically, compounds with electron-withdrawing groups, such as trifluoromethyl, often exhibit enhanced potency. biorxiv.orgnih.gov

Interactive Table: Impact of Substituent Variation on Biological Activity

| General Structure | Substituent R1 | Substituent R2 | Observed Activity Trend | Reference |

| R1-NH-CS-NH-R2 | Aryl (e.g., 4-acetamidophenyl) | Allyl | Analgesic, Antiproliferative (Predicted based on related structures) | mdpi.comunair.ac.id |

| R1-NH-CS-NH-R2 | 4-chloro-3-(trifluoromethyl)phenyl | {4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl} | Potent antiproliferative activity | biorxiv.org |

| R1-NH-CS-NH-R2 | 4-tertiary-butylbenzoyl | Allyl | Better analgesic activity than diclofenac (B195802) sodium | unair.ac.id |

| R1-NH-CS-NH-R2 | 3,4-dichlorophenyl | 3-(trifluoromethyl)phenyl | High cytotoxic activity against cancer cell lines | nih.gov |

Role of Lipophilic, Electronic, and Steric Properties in SAR

The biological activity of thiourea derivatives is governed by a combination of their lipophilic, electronic, and steric characteristics. These properties influence everything from membrane permeability to receptor binding affinity.

Lipophilicity: This property, often expressed as logP, is crucial for a drug's ability to cross biological membranes and reach its target. A balanced lipophilicity is generally desired; if a compound is too lipophilic, it may get sequestered in fatty tissues, while a compound that is not lipophilic enough may have poor absorption. researchgate.net

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can influence the acidity of the N-H protons and the charge distribution across the thiourea backbone. This can affect hydrogen bonding interactions with target proteins. For example, the presence of electron-withdrawing groups can enhance the biological activity of some therapeutic agents.

Steric Factors: The size and shape of substituents (steric bulk) are critical for determining how well a molecule fits into the binding site of a receptor or enzyme. Bulky substituents can either promote or hinder binding, depending on the topology of the active site.

Quantitative structure-activity relationship (QSAR) studies on various thiourea derivatives have shown that these three parameters are key to understanding their biological effects. researchgate.net

Pharmacophore Identification and Lead Optimization Strategies for Thiourea Derivatives

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. For thiourea derivatives, a typical pharmacophore model might include hydrogen bond donors (the N-H groups), a hydrogen bond acceptor (the sulfur atom), and hydrophobic/aromatic regions (the substituent groups). nih.govnih.gov

Once a pharmacophore model is established, it can be used for virtual screening of compound libraries to identify new potential lead compounds. Lead optimization then involves systematically modifying a promising compound to improve its potency, selectivity, and pharmacokinetic properties. For thiourea derivatives, common optimization strategies include:

Aryl Ring Substitution: Introducing various substituents onto the phenyl ring to probe for favorable interactions within the binding pocket.

Alkyl/Allyl Chain Modification: Altering the length or branching of the aliphatic chain to optimize lipophilicity and steric fit.

Scaffold Hopping: Replacing the phenyl ring with other aromatic or heterocyclic systems to explore new chemical space and potentially improve properties.

Conformational Flexibility and Molecular Geometry in Activity Modulation

The three-dimensional shape and flexibility of a molecule are critical for its biological activity. 1-(4-Acetamidophenyl)-3-allylthiourea possesses several rotatable bonds, allowing it to adopt multiple conformations. This conformational flexibility can be advantageous, as it may allow the molecule to adapt its shape to fit into a binding site.

Derivatization Strategies for Enhanced Potency and Target Specificity

Derivatization, the process of chemically modifying a compound to produce new analogues, is a cornerstone of drug discovery. For thiourea compounds, derivatization can be used to enhance potency, improve selectivity, and overcome issues like poor solubility or metabolic instability.

One common strategy involves the synthesis of a series of analogues with systematic variations in their substituents. For example, starting with the this compound scaffold, one could synthesize derivatives by:

Replacing the allyl group with other alkyl, cycloalkyl, or aryl groups.

Introducing different substituents (e.g., halogens, alkyl, alkoxy groups) at various positions on the phenyl ring.

Modifying the acetamido group to other functional groups.

For instance, the synthesis of various 1,3,4-thiadiazole (B1197879) derivatives, which can be derived from thiosemicarbazide (B42300) precursors, has led to the discovery of potent antitumor agents. mdpi.comnih.gov Similarly, creating hybrid molecules that combine the thiourea pharmacophore with other known active moieties is another effective derivatization strategy.

Advanced Research Directions and Emerging Applications of 1 4 Acetamidophenyl 3 Allylthiourea

Development of Novel Thiourea-Based Chemical Entities

The structural framework of 1-(4-acetamidophenyl)-3-allylthiourea is a versatile template for generating novel chemical entities. The core strategy involves the modification of its constituent parts: the acetamidophenyl ring, the allyl group, and the thiourea (B124793) linker. Researchers synthesize libraries of new derivatives by reacting various isothiocyanates with a range of primary or heterocyclic amines. nih.govmdpi.commdpi.com This modular approach allows for the systematic exploration of structure-activity relationships (SAR).

For instance, new N-acyl thiourea derivatives are synthesized through the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to produce an in-situ isothiocyanate, which then reacts with a heterocyclic amine. mdpi.com Another common method involves the reaction of a starting amine, such as 4-aminoacetophenone, with phenyl isothiocyanate to form a thiourea base, which can then be further modified to create more complex heterocyclic structures. mdpi.com These synthetic strategies enable the creation of extensive compound libraries with diverse physicochemical properties, tailored for specific biological applications. mdpi.comarabjchem.org The goal is to optimize the lead compound's potency, selectivity, and pharmacokinetic profile, leading to the identification of new drug candidates. nih.gov

Table 1: Synthetic Strategies for Novel Thiourea Derivatives

| Synthetic Approach | Reactants | Product Type | Reference |

|---|---|---|---|

| Condensation Reaction | Acid Chloride, Ammonium Thiocyanate, Heterocyclic Amine | N-acyl thiourea derivatives | mdpi.com |

| Nucleophilic Addition | Isothiocyanates, Amines | Unsymmetrical thioureas | mdpi.comorganic-chemistry.org |

| Multi-step Synthesis | 4-Aminoacetophenone, Phenyl isothiocyanate, DMF-DMA | Pyrazole-based thiourea derivatives | mdpi.com |

Investigation of New Biological Targets and Molecular Pathways

While the initial biological profile of a compound like this compound may be defined, ongoing research aims to uncover new biological targets and molecular pathways. Thiourea derivatives are known to interact with a wide array of biological molecules, a promiscuity attributed to the sulfur and nitrogen atoms that can engage in various intermolecular interactions. sphinxsai.com

Advanced research is exploring the activity of thiourea-containing compounds against novel targets. For example, certain sulphonyl thiourea derivatives have been identified as potent dual inhibitors of various human carbonic anhydrase (hCA) isoforms, including the tumor-associated hCA IX and XII. nih.gov These enzymes are critical in regulating pH and are implicated in cancer progression, making them valuable therapeutic targets. nih.gov Molecular docking studies on novel 8-hydroxyquinoline (B1678124) thiourea derivatives suggest potential interactions with cancer-related proteins like poly (ADP-ribose) polymerase-1 (PARP1) and B-cell lymphoma-extra large (Bcl-xL), indicating their potential to induce apoptosis in cancer cells. arabjchem.orgelsevierpure.com

Furthermore, investigations have shown that some diarylthiourea compounds can act as inhibitors of the mutant K-Ras protein, a key regulator of cell proliferation that is often dysregulated in cancer. biointerfaceresearch.com Other studies have screened thiourea derivatives for activity against the SARS-CoV-2 spike protein's receptor-binding domain (RBD), aiming to block its interaction with the ACE2 receptor. nih.gov These explorations into new targets are crucial for repositioning existing compounds and for the rational design of next-generation therapeutics.

Table 2: Investigated Biological Targets for Thiourea Derivatives

| Derivative Class | Biological Target | Investigated Effect | Reference |

|---|---|---|---|

| Sulphonyl Thioureas | Carbonic Anhydrases (hCA I, II, IX, XII) | Enzyme Inhibition | nih.gov |

| 8-Hydroxyquinoline Thioureas | PARP1, Bcl-xL | Apoptosis Induction | arabjchem.orgelsevierpure.com |

| Diarylthioureas | Mutant K-Ras Protein | Proliferation Reduction | biointerfaceresearch.com |

| Various Thioureas | SARS-CoV-2 RBD | Inhibition of ACE2 Binding | nih.gov |

Integration with High-Throughput Screening and Drug Discovery Platforms

The integration of thiourea-based compound libraries, including derivatives of this compound, into high-throughput screening (HTS) platforms is accelerating the pace of drug discovery. youtube.com HTS allows for the rapid testing of millions of chemical compounds against a specific biological target to identify "hits"—molecules that modulate the target's activity. youtube.com

State-of-the-art HTS facilities utilize advanced robotics and automation to manage and screen vast compound collections. youtube.com Thiourea derivatives are well-suited for such platforms due to the relative ease of synthesizing large, diverse libraries. For example, a series of thiourea derivatives was screened to identify potential inhibitors of the SARS-CoV-2 spike protein's attachment to the ACE2 receptor. nih.gov This process involves testing compounds in assays designed to measure a specific biological event, with automated systems handling the precise liquid transfers and data acquisition. youtube.comosha.gov The data generated from these large-scale screens helps to identify initial leads for further optimization in the drug discovery pipeline. youtube.com

Green Chemistry Approaches in Thiourea Synthesis and Derivatization

The principles of green chemistry are increasingly being applied to the synthesis of thiourea derivatives to reduce environmental impact and improve safety. Traditional methods often rely on toxic reagents and volatile organic solvents. Modern approaches focus on developing more sustainable synthetic routes.

Key green strategies include:

Water-based Synthesis: An "on-water" reaction of isothiocyanates with amines provides a sustainable and chemoselective method for producing unsymmetrical thioureas, avoiding toxic organic solvents and simplifying product isolation. organic-chemistry.org One patented method describes a one-step synthesis of thiourea derivatives in water using phenoxysulfonyl chloride and a primary amine as raw materials. google.com

Mechanochemistry: Ball-milling techniques offer a solvent-free or low-solvent alternative. Thiocarbamoyl benzotriazoles have been converted to N-monosubstituted thioureas through mechanochemical amination, yielding products in near-quantitative amounts with a simple water-based workup. rsc.orgresearchgate.net

Use of Deep Eutectic Solvents (DES): DESs, such as those based on choline (B1196258) chloride, can act as both a green catalyst and a recyclable reaction medium for the synthesis of thioureas and other related compounds. researchgate.net

Atom-Economic Reactions: A completely atom-economic method involves reacting isocyanides with aliphatic amines in the presence of elemental sulfur at ambient temperatures to produce thioureas in excellent yields. organic-chemistry.org

These methods not only reduce waste and toxicity but also can lead to higher yields and simpler purification processes, making the synthesis of compounds like this compound and its derivatives more efficient and environmentally friendly. mdpi.comgoogle.com

Table 3: Comparison of Green Synthesis Methods for Thioureas

| Method | Key Feature | Advantages | Reference |

|---|---|---|---|

| "On-Water" Synthesis | Uses water as the reaction solvent. | Sustainable, avoids toxic VOCs, simple product filtration. | organic-chemistry.org |

| Mechanochemical Amination | Solvent-free synthesis via ball-milling. | Rapid, high yields, water-only workup. | rsc.org |

| Deep Eutectic Solvents (DES) | Employs recyclable, non-toxic solvents/catalysts. | Environmentally friendly, reusable medium, moderate to excellent yields. | researchgate.net |

Contribution to Chemical Biology Tool Development and Probe Design

The unique chemical properties of the thiourea moiety make it a valuable component in the design of chemical biology tools and probes. These tools are essential for studying complex biological processes within living systems. The thiourea group's ability to form specific hydrogen bonds is often exploited for targeting and signaling. nih.gov

A prominent application is in the development of fluorescent probes. Researchers have found that incorporating a thiourea group into a fluorescent molecule can be a reliable strategy for targeting mitochondria within living cells. nih.gov This is likely due to hydrogen bonding between the thiourea and mitochondrial proteins. nih.gov Thiourea-based chemosensors have also been designed for the selective detection of specific ions, such as mercury (Hg²⁺), where the thiourea acts as the coordinating site and a linked fluorophore provides the signal. nih.gov Such probes are critical for environmental monitoring and understanding toxicology in biological systems. nih.gov

Beyond imaging, the thiourea scaffold is used in bioconjugation, linking molecules to biological macromolecules to study their function. sigmaaldrich.com The development of these specialized probes and tools, derived from core structures like this compound, provides powerful means to investigate cellular mechanics, track biomolecules, and diagnose diseases at the molecular level. nih.govacs.org

Q & A

Basic: What are the recommended synthetic pathways for 1-(4-Acetamidophenyl)-3-allylthiourea, and how do reaction conditions influence yield and purity?

Methodological Answer:

Synthesis typically involves coupling 4-acetamidophenyl isothiocyanate with allylamine under controlled conditions. Key variables include:

- Temperature : Reactions at 0–5°C minimize side-product formation (e.g., disubstituted thioureas) .

- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while THF may reduce reaction rates.

- pH : Neutral to slightly basic conditions (pH 7–8) stabilize the thiourea moiety.

Validation : Confirm purity via HPLC (≥98%) and structural integrity via -NMR (e.g., allyl proton signals at δ 5.1–5.3 ppm) and mass spectrometry (expected [M+H]+ ≈ 263.3) .

Advanced: How can computational modeling (e.g., DFT) predict the reactivity of the allyl group in this compound for targeted modifications?

Methodological Answer:

Density Functional Theory (DFT) simulations at the B3LYP/6-311++G(d,p) level can:

- Map electron density distributions to identify nucleophilic/electrophilic sites (e.g., allyl group’s terminal double bond).

- Predict regioselectivity in cycloaddition reactions (e.g., allyl participation in [2+2] photodimerization) .

Validation : Cross-validate computational results with experimental kinetic studies (e.g., UV-Vis monitoring of reaction intermediates at λmax ~255 nm) .

Basic: What analytical techniques are critical for characterizing thiourea derivatives like this compound?

Methodological Answer:

- Spectroscopy :

- -NMR : Confirm substitution patterns (e.g., acetamido protons at δ 2.1 ppm; thiourea NH signals at δ 9.2–10.5 ppm) .

- FT-IR : Detect thiourea C=S stretch (~1250–1350 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .

- Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) resolves impurities (retention time ~8–10 min) .

Advanced: How can contradictory spectral data (e.g., unexpected NH signal splitting in 1H^1H1H-NMR) be resolved for thiourea derivatives?

Methodological Answer:

- Hypothesis Testing :

- Tautomerism : Investigate keto-enol tautomerism via variable-temperature NMR (e.g., coalescence temperature analysis).

- Hydrogen Bonding : Compare DMSO-d6 (H-bond accepting) vs. CDCl3 (non-polar) solvents to assess intermolecular interactions .

- Cross-Validation : Use -NMR to confirm carbonyl (C=O) and thiocarbonyl (C=S) environments .

Basic: What biological assays are suitable for preliminary evaluation of this compound’s bioactivity?

Methodological Answer:

- Enzyme Inhibition : Screen against acetylcholinesterase (AChE) or urease using Ellman’s assay (IC50 determination) .

- Antimicrobial Testing : Broth microdilution (MIC values) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

Note : Include positive controls (e.g., chloramphenicol) and solvent-blank corrections.

Advanced: How can factorial design optimize reaction parameters for scaling up this compound synthesis?

Methodological Answer:

- Design Factors : Temperature (X1: 0–10°C), solvent ratio (X2: DMF/H2O 70:30–90:10), and catalyst loading (X3: 0.5–2 mol%).

- Response Variables : Yield (%) and purity (HPLC area%).

- Statistical Analysis : Use a 2³ factorial design with ANOVA to identify significant interactions (e.g., X1*X2 impacts purity at p<0.05) .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

- Degradation Pathways : Hydrolysis of the thiourea group under acidic/alkaline conditions.

- Storage Protocol :

- Temperature : -20°C in amber vials to prevent photodegradation .

- Humidity : Desiccated environment (silica gel) to avoid hygroscopic decomposition.

Monitoring : Periodic HPLC checks every 6 months to assess purity drift .

Advanced: How do substituent effects (e.g., allyl vs. phenyl) modulate the electronic properties of thiourea derivatives?

Methodological Answer:

- Electron-Donating Effects : Allyl groups increase electron density at the thiourea sulfur, enhancing nucleophilicity (confirmed via NBO analysis).

- Comparative Studies : Replace allyl with phenyl and analyze Hammett σ values (ρ ≈ 0.8 for meta-substituted derivatives) .

- Experimental Correlation : Cyclic voltammetry to measure oxidation potentials (Epa ~1.2 V vs. SCE) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.